molecular formula C12H17ClN2O2S B1390933 2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline CAS No. 1036526-86-9

2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline

Cat. No. B1390933
M. Wt: 288.79 g/mol
InChI Key: DWAVQZRQOKVZAA-UHFFFAOYSA-N
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Description

2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline (2C5M1PSA) is a synthetic organic compound that has found a range of applications in chemical synthesis, scientific research and laboratory experiments. This compound is an aniline derivative with a substituted piperidine ring and a sulfonyl group. It is a colorless solid with a molecular weight of 215.6 g/mol and a melting point of 87-88°C. It is soluble in water and ethanol and is moderately stable in the presence of light and heat.

Scientific Research Applications

  • Electrophilic Aromatic Substitution : This is a common reaction in organic chemistry, where an electrophile substitutes a hydrogen atom in an aromatic compound. The compound you’re interested in has an aromatic ring, so it might undergo similar reactions. The specific methods and outcomes would depend on the electrophile and the reaction conditions .

  • Pyrrolidine Derivatives in Drug Discovery : Pyrrolidine is a five-membered ring with a nitrogen atom, similar to the piperidine ring in your compound. Pyrrolidine derivatives have been used to develop biologically active compounds for the treatment of human diseases . The methods of application and the outcomes would depend on the specific derivative and the target disease .

  • Sodium Sulfinates in Organic Synthesis : Sodium sulfinates, which have a similar sulfonyl group to your compound, have been used in various organic reactions . The specific methods and outcomes would depend on the other reactants and the reaction conditions .

  • Electrophilic Aromatic Substitution : This is a common reaction in organic chemistry, where an electrophile substitutes a hydrogen atom in an aromatic compound. The compound you’re interested in has an aromatic ring, so it might undergo similar reactions. The specific methods and outcomes would depend on the electrophile and the reaction conditions .

  • Pyrrolidine Derivatives in Drug Discovery : Pyrrolidine is a five-membered ring with a nitrogen atom, similar to the piperidine ring in your compound. Pyrrolidine derivatives have been used to develop biologically active compounds for the treatment of human diseases . The methods of application and the outcomes would depend on the specific derivative and the target disease .

  • Sodium Sulfinates in Organic Synthesis : Sodium sulfinates, which have a similar sulfonyl group to your compound, have been used in various organic reactions . The specific methods and outcomes would depend on the other reactants and the reaction conditions .

properties

IUPAC Name

2-chloro-5-(3-methylpiperidin-1-yl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-9-3-2-6-15(8-9)18(16,17)10-4-5-11(13)12(14)7-10/h4-5,7,9H,2-3,6,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAVQZRQOKVZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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